(R)-Methyl morpholine-3-carboxylate
Overview
Description
Morpholine derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their wide range of applications, including their use as intermediates in the synthesis of pharmaceuticals and as ligands in catalytic reactions. The compound "(R)-Methyl morpholine-3-carboxylate" is closely related to the morpholine derivatives discussed in the provided papers, which include various synthetic approaches and applications of morpholine and its analogs.
Synthesis Analysis
The synthesis of morpholine derivatives can involve enantioselective methods, as demonstrated in the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are key intermediates for the synthesis of reboxetine analogs . Another example includes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which was achieved in nine steps with an overall yield of 36%, highlighting the complexity and the multi-step nature of such synthetic routes .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine were characterized using 1H, 13C{1H}, and 77Se{1H}/125Te{1H} NMR spectroscopy, revealing the monodentate binding of the ligand to Rhodium and a distorted octahedral geometry around the Rhodium center .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. For example, the ring-opening polymerization of morpholine-2,5-dione derivatives was explored using various metal catalysts, although the reactions often terminated prematurely, leading to kinetically-inert products . Additionally, the Rhodium(III) complexes mentioned earlier were found to efficiently catalyze the transfer hydrogenation reaction of ketones, demonstrating the catalytic potential of morpholine-based ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and reactivity. For instance, the tertiary aminoalkanol hydrochlorides derived from morpholine exhibited crystalline properties, and their structure was confirmed by H NMR and IR spectra, with the absence of a carbonyl stretching band typical of the initial ketone . The optically active 3-morpholinecarboxylic acid and its thio analogue were synthesized, showcasing the ability to create chiral morpholine derivatives with potential biological activity .
Scientific Research Applications
Synthesis and Peptidomimetic Chemistry
(R)-Methyl morpholine-3-carboxylate is used as a precursor in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which plays a crucial role in peptidomimetic chemistry. This process involves a practical synthetic route that demonstrates the compound's compatibility with solid-phase peptide synthesis, enabling its application in the creation of complex peptide-based structures with potential biological activities (Sladojevich, Trabocchi, & Guarna, 2007).
Photo-electrocatalytic and Biomedical Applications
Another innovative application involves the synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, a compound functionalized with a carboxylic acid group. This structure allows for stable anchoring on metal oxides, and the inclusion of a morpholine unit reduces dye aggregation, enhancing its potential in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).
Enzyme-catalyzed Synthesis for Drug Analogues
Enzyme-catalyzed kinetic resolution techniques utilize (R)-methyl morpholine-3-carboxylate derivatives for the enantioselective synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. These acids are then transformed into reboxetine analogs, highlighting the compound's utility in the development of novel therapeutic agents (Fish et al., 2009).
Ring-opening Polymerization to Poly(ester amide)s
(R)-Methyl morpholine-3-carboxylate is also integral in the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives, leading to the creation of polydepsipeptides. These polymers, which possess both carboxylic acid and hydroxyl end groups, showcase the versatility of morpholine derivatives in polymer chemistry, paving the way for novel biodegradable materials (Feng et al., 2000).
Development of Antihypoxic Agents
Further, (R)-methyl morpholine-3-carboxylate derivatives have been explored for their potential in creating biologically active substances with antihypoxic effects. This research emphasizes the compound's role in the synthesis of new agents with significant antihypoxic activity, suitable for pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl (3R)-morpholine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363820 | |
Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl morpholine-3-carboxylate | |
CAS RN |
1187933-47-6 | |
Record name | Methyl (3R)-3-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-METHYL MORPHOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.